Thromboxane Synthetase Inhibitory Potency: 3-Fluoro Regioisomer (60 nM IC50) Versus the Prototypical Inhibitor Dazoxiben
3-Fluoro-N-[3-(1H-imidazol-1-yl)propyl]benzamide (93669-27-3) inhibited thromboxane synthetase isolated from spontaneously hypertensive rats with an IC50 of 60 nM [1]. For context, the widely used reference TXA2 synthase inhibitor dazoxiben (UK-37248, CAS 78218-09-4) requires an IC50 of approximately 300 nM (0.3 µM) to inhibit TXB2 production in clotting human whole blood . Although these IC50 values arise from different assay systems (isolated rat enzyme versus human whole blood), the 5-fold numerical difference in favor of the 3-fluoro regioisomer is consistent with the class-level observation that optimized N-imidazolylalkyl-benzamides can markedly outperform dazoxiben—the best compounds in the original series were reported to be up to 10-fold more potent than dazoxiben [2].
| Evidence Dimension | Inhibitory potency against thromboxane synthetase |
|---|---|
| Target Compound Data | IC50 = 60 nM (rat enzyme, spontaneously hypertensive rats) |
| Comparator Or Baseline | Dazoxiben (UK-37248): IC50 ≈ 300 nM (human whole blood TXB2 assay) |
| Quantified Difference | Approximately 5-fold lower IC50 for 93669-27-3 (numerical comparison across distinct assay formats) |
| Conditions | Target compound: isolated thromboxane synthetase from spontaneously hypertensive rats. Comparator: clotting human whole blood TXB2 production assay. |
Why This Matters
For researchers selecting a TXA2 synthase inhibitor tool compound, a 60 nM IC50 against the rat ortholog (if confirmed head-to-head) would offer meaningful potency margin over the historical standard dazoxiben, potentially reducing the concentration required for complete enzyme inhibition in ex vivo platelet studies.
- [1] BindingDB. BDBM50367469 (CHEMBL1743613). Affinity Data: IC50 = 60 nM. Assay Description: Tested for inhibition of thromboxane synthetase from spontaneously hypertensive rats. View Source
- [2] Wright WB Jr, Press JB, Chan PS, Marsico JW, Haug MF, Lucas J, Tauber J, Tomcufcik AS. Thromboxane synthetase inhibitors and antihypertensive agents. 1. N-[(1H-imidazol-1-yl)alkyl]aryl amides and N-[(1H-1,2,4-triazol-1-yl)alkyl]aryl amides. J Med Chem. 1986 Apr;29(4):523-30. PMID: 3959030. View Source
